Carlinoside

説明

Carlinoside has been reported in Glycine max, Hordeum vulgare, and other organisms with data available.

from Cajanus cajan leaf; reduces hepatic bilirubin accumulation; structure in first source

特性

IUPAC Name |

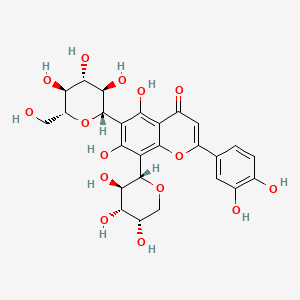

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGYTZHKGMCEGE-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208666 | |

| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59952-97-5 | |

| Record name | Carlinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59952-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carlinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Carlinoside from Cajanus cajan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation of Carlinoside, a flavone glycoside with significant therapeutic potential, from the leaves of Cajanus cajan (pigeon pea). This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising bioactive compound.

Introduction to Carlinoside and Cajanus cajan

Cajanus cajan, commonly known as pigeon pea, is a perennial legume widely cultivated in tropical and subtropical regions. The plant has a long history of use in traditional medicine, and modern research has identified its leaves as a rich source of various bioactive compounds, including flavonoids and stilbenes.[1] Among these, Carlinoside (a C-glycoside of luteolin) has garnered attention for its potential health benefits, notably its role in reducing hepatic bilirubin accumulation by stimulating UGT1A1 activity through Nrf2 gene expression.[2][3] This guide outlines a comprehensive methodology for the isolation and purification of Carlinoside from Cajanus cajan leaves.

Quantitative Analysis of Bioactive Compounds in Cajanus cajan

The concentration of flavonoids and other phenolic compounds can vary depending on the plant part, extraction method, and solvent used. The following tables summarize quantitative data from various studies on Cajanus cajan.

Table 1: Total Phenolic and Flavonoid Content in Cajanus cajan Extracts

| Plant Part | Extraction Solvent/Fraction | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g or mg rutin/g extract) | Reference |

| Leaves | Ethanol Extract | - | 293.45 ± 3.12 (rutin) | [4] |

| Leaves | Aqueous Extract | - | 146.32 ± 3.28 (rutin) | [4] |

| Leaves | Ethyl Acetate Fraction | - | 384.43 ± 1.58 (rutin) | [4] |

| Leaves | n-Butanol Fraction | - | 211.37 ± 2.19 (rutin) | [4] |

| Leaves | Water Fraction | - | 52.43 ± 1.64 (rutin) | [4] |

| Leaves | - | 16.61% (of dry weight) | 4.77% (of dry weight) | [5] |

| Seeds | - | 3.82% (of dry weight) | 2.11% (of dry weight) | [5] |

| Stems | - | 14.19% (of dry weight) | 5.44% (of dry weight) | [5] |

Table 2: Concentration of Specific Flavonoids in Cajanus cajan Leaves

| Compound | Concentration (mg/g of dried leaf) | Reference |

| Orientin | 18.82 | |

| Vitexin | 21.03 |

Note: Orientin and Vitexin are structurally similar to Carlinoside (all are flavone C-glycosides), providing an estimated concentration range.

Experimental Protocol for the Isolation of Carlinoside

This protocol is a synthesized methodology based on established techniques for flavonoid isolation from Cajanus cajan leaves.[2][6]

Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of Cajanus cajan are collected and air-dried in the shade. The dried leaves are then ground into a coarse powder.

-

Extraction: The powdered leaves are extracted with 90% ethanol under reflux for 1-2 hours. This process is repeated three times to ensure exhaustive extraction.[2] The combined ethanol extracts are then concentrated under reduced pressure to yield the crude ethanol extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity.

-

Dichloromethane Fractionation: The aqueous suspension is first extracted with dichloromethane to remove non-polar compounds. The dichloromethane fraction is collected and concentrated separately.[2]

-

n-Butanol Fractionation: The remaining aqueous phase is then extracted with n-butanol. Flavonoid glycosides like Carlinoside are expected to partition into the n-butanol fraction. This fraction is collected and concentrated.[2]

Chromatographic Purification

-

Macroporous Adsorption Resin Chromatography: The concentrated n-butanol fraction, rich in flavonoids, is subjected to column chromatography using a macroporous adsorption resin.[6]

-

Elution: The column is first washed with deionized water to remove sugars and other highly polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol) is used to elute the adsorbed compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Carlinoside-containing fractions are pooled.

-

Further Purification (Optional): For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.

Characterization of Carlinoside

The isolated compound is characterized using spectroscopic methods to confirm its identity and purity:

-

UV-Vis Spectroscopy: To determine the characteristic absorption maxima of the flavonoid structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the detailed chemical structure.

Visualizing the Isolation Workflow and Biological Activity

Experimental Workflow for Carlinoside Isolation

References

- 1. Green Extraction of Antioxidant Flavonoids from Pigeon Pea (Cajanus cajan (L.) Millsp.) Seeds and Its Antioxidant Potentials Using Ultrasound-Assisted Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute and sub-chronic toxicity of Cajanus cajan leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activities of Extracts and Main Components of Pigeonpea [Cajanus cajan (L.) Millsp.] Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. globethesis.com [globethesis.com]

biosynthetic pathway of Carlinoside in plants

An In-depth Technical Guide on the Biosynthetic Pathway of Carlinoside in Plants

Executive Summary: Carlinoside, a di-C-glycosylflavone with notable hepatoprotective properties, is synthesized in plants through a specialized branch of the flavonoid biosynthetic pathway. This guide provides a detailed overview of the complete biosynthetic route, from the initial precursor, L-phenylalanine, to the final intricate structure of Carlinoside (6-C-β-D-glucosyl-8-C-α-L-arabinopyranosyl-luteolin). The pathway is elucidated in two major stages: the formation of the luteolin aglycone via the general flavonoid pathway, and the subsequent, highly specific C-glycosylation steps. This document details the enzymes, intermediates, and proposed mechanisms, presents available quantitative data, and outlines key experimental protocols used for pathway characterization, making it a vital resource for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction to Carlinoside

Carlinoside is a flavone C-diglycoside, a class of natural products known for their remarkable stability against acid hydrolysis due to the direct carbon-carbon bond between the sugar moieties and the flavonoid skeleton.[1] Its chemical structure consists of a luteolin aglycone C-glycosylated with a β-D-glucosyl group at the C-6 position and an α-L-arabinopyranosyl group at the C-8 position. Flavonoids, in general, play crucial roles in plants, including pigmentation, UV protection, and defense against pathogens.[2][3] Carlinoside, specifically, has garnered interest for its pharmacological activities; for instance, it has been shown to reduce hepatic bilirubin accumulation by stimulating UGT activity, highlighting its potential for intervening in hyperbilirubinemia associated with liver dysfunction.[4] Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

Core Biosynthetic Pathway: Phenylalanine to Luteolin

The formation of the luteolin backbone of Carlinoside is a multi-step process that begins with the general phenylpropanoid pathway and transitions into the flavonoid-specific pathway.[2][5]

General Phenylpropanoid Pathway

The pathway initiates with the aromatic amino acid L-phenylalanine. Three key enzymatic reactions convert it into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[5][6]

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is a rate-limiting step that channels carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites.[5]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[6]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme A, forming a high-energy thioester bond to yield p-coumaroyl-CoA.[6]

Flavonoid Pathway to Luteolin

p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of the flavone luteolin through a series of condensation, cyclization, and modification reactions.[7]

-

Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[5]

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin, which serves as a crucial branch point in the flavonoid pathway.[7]

-

Flavonoid 3'-Hydroxylase (F3'H): To produce luteolin, naringenin is hydroxylated at the 3' position of the B-ring by F3'H, a P450 monooxygenase, yielding eriodictyol.[7]

-

Flavone Synthase (FNS): FNS introduces a double bond between the C-2 and C-3 positions of the C-ring of eriodictyol, converting the flavanone into the flavone, luteolin.[7]

References

- 1. [PDF] Chemistry, Occurrence and Biosynthesis of C-Glycosyl Compounds in Plants | Semantic Scholar [semanticscholar.org]

- 2. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Carlinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a naturally occurring flavone C-glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its role as a hepatoprotective agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Carlinoside. It includes a detailed presentation of its structural features, quantitative physicochemical data, methodologies for its isolation and structural elucidation, and an examination of its interaction with the Nrf2 signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Carlinoside is a C-glycosyl compound, specifically a derivative of the flavone luteolin. Its structure is characterized by a luteolin aglycone C-glycosidically linked to two sugar moieties: a β-D-glucopyranosyl group at position 6 and an α-L-arabinopyranosyl group at position 8.[1][2] The systematic IUPAC name for Carlinoside is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one. The absolute configuration of the stereocenters in the sugar moieties is critical for its biological activity and is precisely defined by this nomenclature.

The chemical structure and stereochemistry are unambiguously represented by the following identifiers:

-

Molecular Formula: C₂₆H₂₈O₁₅[3]

-

Molecular Weight: 580.49 g/mol

-

SMILES: C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O">C@@HO[3]

-

InChIKey: XBGYTZHKGMCEGE-VYUBKLCTSA-N[3]

Quantitative Physicochemical Data

Precise quantitative data is paramount for the identification and characterization of Carlinoside. The following tables summarize key spectroscopic and physical properties.

Table 1: Spectroscopic Data

| Parameter | Value | Reference |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry | Predicted [M+H]⁺: 581.15008 m/z | [3] |

| Predicted [M+Na]⁺: 603.13202 m/z | [3] | |

| Predicted [M-H]⁻: 579.13552 m/z | [3] |

Table 2: Physical Properties

| Parameter | Value | Reference |

| Optical Rotation | Data not available in searched literature. |

Note: The lack of publicly available, detailed NMR and specific rotation data highlights a gap in the current literature for Carlinoside.

Experimental Protocols

The isolation, purification, and structural elucidation of Carlinoside are critical for obtaining pure samples for research and development. The following sections outline the general methodologies employed.

Isolation and Purification

Carlinoside is typically isolated from plant sources, such as Cajanus cajan (pigeon pea).[4] A general workflow for its isolation and purification is presented below.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically an aqueous alcohol solution (e.g., 80% ethanol), often using reflux for several hours to ensure exhaustive extraction.[5]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

-

Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For a moderately polar compound like Carlinoside, partitioning between water and a more polar organic solvent like n-butanol is common.

-

Chromatographic Separation:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is often used for the initial fractionation of the crude extract, separating compounds based on their partition coefficients between two immiscible liquid phases.[5]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with Carlinoside from HSCCC are further purified using preparative HPLC, typically on a reversed-phase column (e.g., C18) with a gradient elution of methanol or acetonitrile in water.[4][5]

-

-

Purity Assessment: The purity of the isolated Carlinoside is confirmed using analytical HPLC, where it should appear as a single, sharp peak.[4]

Structural Elucidation

The definitive structure of the isolated Carlinoside is determined using a combination of spectroscopic techniques.

Detailed Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.[3]

-

1D Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

-

¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and determining the points of glycosylation.[2]

-

By piecing together the information from these spectroscopic techniques, the complete chemical structure and relative stereochemistry of Carlinoside can be unequivocally determined.

Signaling Pathway Interaction: The Nrf2 Pathway

Carlinoside has been reported to exert a hepatoprotective effect by reducing hepatic bilirubin accumulation through the stimulation of bilirubin-UGT activity via Nrf2 gene expression.[6] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain natural products, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.

While the precise molecular interaction of Carlinoside with the Keap1-Nrf2 system is not fully elucidated in the available literature, it is hypothesized that Carlinoside, like other phenolic compounds, may interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and known biological interactions of Carlinoside. While its fundamental structure is well-established, there is a clear need for further research to fully characterize its physicochemical properties, particularly comprehensive NMR data and its specific optical rotation. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular interactions of Carlinoside within the Nrf2 signaling pathway. The information presented herein serves as a foundational resource for scientists and researchers, aiming to facilitate further investigation and potential development of Carlinoside as a therapeutic agent.

References

- 1. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 2. ajmrhs.com [ajmrhs.com]

- 3. ecommons.cornell.edu [ecommons.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]

Carlinoside: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside is a flavone glycoside, a type of natural phenolic compound found in various plants, including those of the Lespedeza genus. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly its hepatoprotective effects. This technical guide provides a comprehensive overview of the physicochemical properties of Carlinoside, detailed experimental protocols for its study, and an in-depth look at its mechanism of action involving key signaling pathways.

Physicochemical Properties of Carlinoside

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of Carlinoside are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₅ | [1] |

| Molecular Weight | 580.49 g/mol | [1] |

| CAS Number | 59952-97-5 | [2] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |

| Melting Point | Specific experimental value not found in reviewed literature. | |

| UV-Vis Absorption (in Methanol) | Band I: ~350 nm, Band II: ~270 nm | [3] |

| ¹H NMR Spectral Data | Specific experimental data not found in reviewed literature. | |

| ¹³C NMR Spectral Data | Specific experimental data not found in reviewed literature. |

Note: While specific melting point and NMR spectral data for Carlinoside were not available in the public domain at the time of this review, general spectral characteristics for flavone C-glycosides are well-documented and can serve as a reference.

Experimental Protocols

Extraction and Isolation of Flavonoids from Lespedeza cuneata (General Protocol)

The following is a general protocol for the extraction and isolation of flavonoids, including Carlinoside, from Lespedeza cuneata. This protocol may require optimization for targeted isolation of Carlinoside.

-

Extraction:

-

Fractionation:

-

Purification by Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel.[4][6]

-

A gradient elution is performed with a mobile phase of increasing polarity, for example, water-methanol or chloroform-methanol mixtures.[4][6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions containing Carlinoside are pooled and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[7]

-

Workflow for Extraction and Purification of Carlinoside

Caption: General workflow for the extraction and purification of Carlinoside.

Biological Activity and Signaling Pathways

Carlinoside has demonstrated significant hepatoprotective activity by reducing the accumulation of bilirubin in the liver.[8][9] This effect is primarily mediated through the activation of the Nrf2 signaling pathway and the subsequent induction of UDP-glucuronosyltransferase 1A1 (UGT1A1).[8][9]

The Nrf2 Signaling Pathway and UGT1A1 Induction

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[10][11] Upon stimulation by inducers like Carlinoside, Nrf2 is released from Keap1 and translocates to the nucleus.[8][12]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including UGT1A1.[8][13] This binding initiates the transcription of the UGT1A1 gene, leading to increased synthesis of the UGT1A1 enzyme.[8] UGT1A1 is a key enzyme responsible for the glucuronidation of bilirubin, a process that converts the toxic, water-insoluble bilirubin into a water-soluble form that can be readily excreted from the body.

The enhanced expression and activity of UGT1A1 due to Carlinoside administration leads to a more efficient detoxification and elimination of bilirubin, thereby protecting the liver from damage caused by hyperbilirubinemia.[8][9]

Signaling Pathway of Carlinoside-Mediated UGT1A1 Induction

Caption: Carlinoside activates the Nrf2 pathway, leading to UGT1A1 induction.

Conclusion

Carlinoside is a promising natural compound with well-defined hepatoprotective properties. Its ability to upregulate the Nrf2 signaling pathway and induce the expression of the detoxifying enzyme UGT1A1 highlights its potential for the development of novel therapies for liver disorders associated with hyperbilirubinemia. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its full therapeutic potential. This technical guide provides a foundational understanding of Carlinoside for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. [PDF] Carlinoside reduces hepatic bilirubin accumulation by stimulating bilirubin-UGT activity through Nrf2 gene expression. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ovid.com [ovid.com]

- 13. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Carlinoside: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flavonoid Carlinoside, covering its fundamental physicochemical properties and its significant role in the activation of the Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for Carlinoside are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59952-97-5 | [1][2][3][4] |

| Molecular Weight | 580.49 g/mol | [2][5] |

| Molecular Formula | C₂₆H₂₈O₁₅ | [1][2] |

Signaling Pathway and Mechanism of Action

Carlinoside has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 by Carlinoside leads to the upregulation of UDP-glucuronosyltransferase 1A1 (UGT1A1), an essential enzyme in the metabolism and detoxification of bilirubin.[1][5]

The mechanism involves the following key steps:

-

Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Carlinoside is believed to promote the dissociation of Nrf2 from Keap1.

-

Nuclear Translocation: Once freed from Keap1, Nrf2 translocates into the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

-

Gene Transcription: This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, most notably UGT1A1.

-

Increased UGT1A1 Activity: The resulting increase in UGT1A1 protein expression and activity enhances the glucuronidation of bilirubin, converting it into a water-soluble form that can be readily excreted from the body.[1]

This mechanism of action underlies the observed hepatoprotective effects of Carlinoside, particularly in the context of hyperbilirubinemia.

Experimental Protocols

The following sections provide representative methodologies for key experiments used to elucidate the mechanism of action of Carlinoside. These protocols are based on standard laboratory practices and information from commercially available kits and published research.

UGT1A1 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of UGT1A1 by quantifying the rate of glucuronidation of a fluorescent substrate.

Materials:

-

Microsomal fractions (e.g., human liver microsomes)

-

UGT Assay Buffer

-

Fluorescent UGT Substrate

-

UDPGA (Uridine 5'-diphosphoglucuronic acid) solution

-

Alamethicin

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents, including the UGT substrate and UDPGA solutions, according to the manufacturer's instructions.

-

Microsome Preparation: Thaw microsomal fractions on ice. Prepare a microsomal suspension in UGT Assay Buffer containing Alamethicin.

-

Reaction Setup: In a 96-well plate, add the microsomal suspension to each well.

-

Initiation of Reaction: Add the fluorescent UGT substrate to each well and incubate for 5 minutes at 37°C.

-

Start Glucuronidation: Initiate the reaction by adding the UDPGA solution to each well.

-

Kinetic Measurement: Immediately measure the decrease in fluorescence in kinetic mode at an excitation/emission wavelength appropriate for the substrate (e.g., Ex/Em = 415/502 nm) for 30-40 minutes at 37°C.

-

Data Analysis: Calculate the UGT activity based on the rate of fluorescence decrease compared to a substrate standard curve.

Nrf2 Reporter Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)

-

Transfection reagent

-

Carlinoside solution

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: One day prior to transfection, seed HepG2 cells in a 96-well white, clear-bottom plate.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.

-

Treatment: After overnight incubation, replace the medium with fresh medium containing various concentrations of Carlinoside or a vehicle control.

-

Incubation: Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol. This involves lysing the cells and measuring both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-induction of Nrf2 activity is calculated relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

A ChIP assay is used to determine if Nrf2 directly binds to the promoter region of the UGT1A1 gene in response to Carlinoside treatment.

Materials:

-

HepG2 cells

-

Carlinoside solution

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-Nrf2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for the ARE region of the UGT1A1 promoter

-

Real-time PCR system

Procedure:

-

Cell Treatment and Cross-linking: Treat HepG2 cells with Carlinoside or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody or a control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of proteinase K. Purify the DNA using a DNA purification kit.

-

Real-time PCR Analysis: Quantify the amount of immunoprecipitated UGT1A1 promoter DNA using real-time PCR with primers specific for the ARE region.

-

Data Analysis: The enrichment of the UGT1A1 promoter in the Nrf2-immunoprecipitated sample is calculated relative to the IgG control, indicating the extent of Nrf2 binding.

References

Preliminary Screening of the Biological Activity of Carlinoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a flavone C-glycoside, specifically luteolin-6,8-di-C-glucoside, is a naturally occurring flavonoid found in various medicinal plants. Flavonoids as a class are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the preliminary screening methods to evaluate the biological potential of Carlinoside. Due to the limited availability of specific quantitative data for Carlinoside in publicly accessible literature, this document focuses on providing detailed experimental protocols for key in vitro assays, templates for data presentation, and an exploration of the potential signaling pathways that may be modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on the pharmacological profile of Carlinoside.

Introduction to Carlinoside

Carlinoside is a flavone belonging to the flavonoid family, characterized by a C6-C3-C6 backbone. Its structure consists of a luteolin aglycone with two glucose units attached via carbon-carbon bonds at positions 6 and 8 of the A-ring. This C-glycosidic linkage confers greater stability to the molecule compared to O-glycosides, potentially influencing its bioavailability and metabolic fate. The biological activities of many flavonoid C-glycosides are an active area of research, with studies suggesting their involvement in various cellular processes.[1][2][3][4][5][6][7]

Antioxidant Activity Screening

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and reliable method for preliminary antioxidant screening.

Data Presentation: Antioxidant Activity

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| Carlinoside | DPPH | Data to be determined | Ascorbic Acid | ~5-10 |

| Luteolin | DPPH | ~2-8 | Ascorbic Acid | ~5-10 |

| Orientin (Luteolin-8-C-glucoside) | DPPH | ~10-20 | Ascorbic Acid | ~5-10 |

| Isoorientin (Luteolin-6-C-glucoside) | DPPH | ~15-30 | Ascorbic Acid | ~5-10 |

Table 1: Template for DPPH Radical Scavenging Activity Data.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Carlinoside

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.

-

Preparation of Sample and Control Solutions:

-

Prepare a stock solution of Carlinoside in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar concentration range for the positive control, ascorbic acid.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of each concentration of the sample and control solutions to respective wells.

-

Add 100 µL of methanol to a well to serve as a blank.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of Carlinoside. The IC50 value is determined from the graph as the concentration that inhibits 50% of the DPPH radicals.

Visualization: DPPH Assay Workflow

Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model for preliminary anti-inflammatory screening.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory activity is often quantified by the IC50 value for the inhibition of NO production. Table 2 provides a template for presenting this data.

| Compound | Cell Line | Parameter | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| Carlinoside | RAW 264.7 | NO Inhibition | Data to be determined | L-NMMA | ~10-20 |

| Luteolin | RAW 264.7 | NO Inhibition | ~5-15 | L-NMMA | ~10-20 |

Table 2: Template for Nitric Oxide Inhibition Data.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Carlinoside

-

N(G)-monomethyl-L-arginine (L-NMMA) (positive control)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Carlinoside (e.g., 1, 5, 10, 25, 50 µg/mL) or L-NMMA for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with LPS and the solvent used for Carlinoside) and an untreated control (cells without LPS or Carlinoside).

-

-

Griess Assay:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification and IC50 Determination:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Calculate the percentage of NO inhibition for each concentration of Carlinoside.

-

Determine the IC50 value from the dose-response curve.

-

Visualization: NO Production Assay Workflow

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Data Presentation: Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 3 provides a template for presenting MIC data.

| Compound | Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC of Reference (µg/mL) |

| Carlinoside | Staphylococcus aureus | Data to be determined | Vancomycin | ~1-2 |

| Carlinoside | Escherichia coli | Data to be determined | Ciprofloxacin | ~0.015-0.12 |

| Luteolin | Staphylococcus aureus | ~64-256 | Vancomycin | ~1-2 |

| Luteolin | Escherichia coli | >256 | Ciprofloxacin | ~0.015-0.12 |

Table 3: Template for Minimum Inhibitory Concentration (MIC) Data.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring turbidity.

Materials:

-

Target microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Carlinoside

-

Standard antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the target microorganism in appropriate broth overnight.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Dilutions:

-

In a 96-well plate, perform a two-fold serial dilution of Carlinoside in the growth medium to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Prepare a similar dilution series for the reference antibiotic.

-

Include a growth control well (medium + inoculum) and a sterility control well (medium only).

-

-

Inoculation: Add the standardized inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Visualization: Broth Microdilution Assay Workflow

Cytotoxic Activity Screening

Preliminary screening for anticancer activity often involves evaluating the cytotoxicity of a compound against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Data Presentation: Cytotoxic Activity

Cytotoxicity is typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth. Table 4 provides a template for presenting cytotoxicity data against common cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |

| Carlinoside | MCF-7 | Breast | Data to be determined | Doxorubicin | ~0.1-1 |

| Carlinoside | HeLa | Cervical | Data to be determined | Cisplatin | ~1-5 |

| Carlinoside | HepG2 | Liver | Data to be determined | Doxorubicin | ~0.1-1 |

| Carlinoside | A549 | Lung | Data to be determined | Cisplatin | ~2-10 |

| Luteolin | MCF-7 | Breast | ~10-30 | Doxorubicin | ~0.1-1 |

| Luteolin | HeLa | Cervical | ~15-40 | Cisplatin | ~1-5 |

Table 4: Template for Cytotoxicity Data (IC50 values).

Experimental Protocol: MTT Assay

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Carlinoside

-

Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization buffer

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Carlinoside and the reference drug for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

IC50 Determination: Calculate the percentage of cell viability for each concentration and determine the IC50 value from the dose-response curve.

Visualization: MTT Assay Workflow

Potential Signaling Pathways

Flavonoids, including luteolin and its glycosides, are known to exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical cascades involved in inflammation and cancer that are often targeted by flavonoids.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, including luteolin, have been shown to inhibit NF-κB activation by interfering with IKK activity and IκBα degradation.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. The three main MAPK subfamilies are ERK, JNK, and p38. Dysregulation of these pathways is common in cancer. Flavonoids can modulate MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade, thereby affecting downstream cellular events.

References

- 1. Luteolin 6,8-di-C-glucoside | 29428-58-8 | FL157201 [biosynth.com]

- 2. Identification of C-glycoside flavonoids as potential mutagenic compounds in kava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C-glycosylated Flavonoids Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Identification of Flavonoid C-Glycosides as Promising Antidiabetics Targeting Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

The Hepatoprotective Properties of Carlinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a flavone glycoside, has demonstrated significant hepatoprotective effects, primarily through the modulation of bilirubin metabolism. This technical guide provides an in-depth overview of the current scientific understanding of Carlinoside's mechanism of action, supported by available preclinical data. The document details the experimental protocols used to evaluate its efficacy in models of liver injury and presents the quantitative outcomes in structured tables. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential. While research highlights its role in the Nrf2 signaling pathway and bilirubin glucuronidation, further studies are warranted to fully elucidate its effects on a broader range of hepatic biomarkers.

Introduction

Liver diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Carlinoside (Cln), a naturally occurring flavone glycoside, has emerged as a promising candidate for hepatoprotection. Its unique mechanism, centered on the enhancement of bilirubin elimination, distinguishes it from many other hepatoprotective compounds. This guide synthesizes the foundational research on Carlinoside, offering a technical resource for its further investigation and potential development as a therapeutic agent for liver dysfunction.

Mechanism of Action: Nrf2-Mediated Upregulation of UGT1A1

The primary hepatoprotective mechanism of Carlinoside involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In the context of liver protection, Carlinoside has been shown to upregulate Nrf2 gene expression.[1][2] This leads to the increased nuclear translocation of the Nrf2 protein, where it binds to the antioxidant response element (ARE) in the promoter region of target genes.[1][2] One of the key target genes of Nrf2 in this context is UDP-glucuronosyltransferase 1A1 (UGT1A1), the primary enzyme responsible for the glucuronidation of bilirubin.[1][2]

Elevated levels of unconjugated bilirubin are a hallmark of liver dysfunction and can lead to cellular damage. By enhancing the expression and activity of UGT1A1, Carlinoside promotes the conversion of insoluble, toxic bilirubin into its water-soluble glucuronide form, which can then be readily excreted from the body.[1][2] This action effectively reduces the accumulation of bilirubin in the liver, mitigating a key driver of hepatic injury.[1][2]

Quantitative Data on Hepatoprotective Effects

The following tables summarize the key quantitative findings from preclinical studies on Carlinoside.

Table 1: Effect of Carlinoside on Serum Bilirubin and UGT1A1 Activity in a CCl4-Induced Rat Liver Dysfunction Model

| Parameter | Control | CCl4-Treated | CCl4 + Carlinoside | Reference |

| Serum Bilirubin | Normal | Increased | Reversed to near-normal | [1],[2] |

| Hepatic UGT1A1 Activity | Normal | Suppressed | Reversed to near-normal | [1],[2] |

Note: Specific numerical values were not provided in the abstract and would require access to the full-text article. The table reflects the reported trends.

Table 2: In Vitro Effects of Carlinoside on UGT1A1 Activity and Nrf2 Expression in HepG2 Cells

| Parameter | Control | Carlinoside-Treated | Reference |

| UGT1A1 Activity | Baseline | Significantly Increased | [1],[2] |

| Nrf2 Gene Expression | Baseline | Significantly Increased | [1],[2] |

| Nuclear Nrf2 Localization | Predominantly cytoplasmic | Increased in nucleus | [1],[2] |

Table 3: Key Markers of Hepatotoxicity and Oxidative Stress

Note: The reviewed literature on Carlinoside did not provide specific quantitative data for the following standard markers of hepatotoxicity and oxidative stress. This table is provided as a template for future research and to highlight key parameters for evaluation.

| Parameter | Expected in Liver Injury Model | Expected Effect of Hepatoprotective Agent | Rationale |

| Liver Enzymes | |||

| Alanine Aminotransferase (ALT) | Significantly Elevated | Significant Reduction | A specific marker of hepatocellular damage. |

| Aspartate Aminotransferase (AST) | Significantly Elevated | Significant Reduction | A marker of hepatocellular injury. |

| Oxidative Stress Markers | |||

| Malondialdehyde (MDA) | Increased | Decreased | A marker of lipid peroxidation. |

| Superoxide Dismutase (SOD) | Decreased | Increased | A key antioxidant enzyme. |

| Glutathione (GSH) | Depleted | Restored | A critical intracellular antioxidant. |

| Inflammatory Cytokines | |||

| Tumor Necrosis Factor-alpha (TNF-α) | Elevated | Reduced | A key pro-inflammatory cytokine in liver injury. |

| Interleukin-6 (IL-6) | Elevated | Reduced | A pro-inflammatory cytokine involved in the acute phase response. |

| Interleukin-1beta (IL-1β) | Elevated | Reduced | A potent pro-inflammatory cytokine. |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the hepatoprotective properties of Carlinoside.

In Vivo Model: CCl4-Induced Liver Dysfunction in Rats

A widely used and well-established model for studying hepatotoxicity was employed to evaluate the in vivo efficacy of Carlinoside.

-

Animal Model: The specific strain of rats was not detailed in the available abstract, but typically Wistar or Sprague-Dawley rats are used.

-

Induction of Liver Injury: Liver dysfunction was induced by the administration of carbon tetrachloride (CCl4). CCl4 is a potent hepatotoxin that, upon metabolic activation by cytochrome P450 in the liver, generates free radicals that lead to lipid peroxidation and hepatocellular damage.[3][4][5]

-

Treatment Group: A cohort of CCl4-treated rats received Carlinoside. The specific dosage, route of administration, and duration of treatment would be detailed in the full-text article.

-

Control Groups: The study likely included a healthy control group and a CCl4-only treated group to serve as positive and negative controls, respectively.

-

Outcome Measures: The primary endpoints were the measurement of serum bilirubin levels and hepatic UGT1A1 activity.

In Vitro Studies Using HepG2 Cells

To elucidate the molecular mechanisms of Carlinoside, in vitro experiments were conducted using the human hepatoma cell line, HepG2.

-

Cell Line: HepG2 cells are a well-differentiated human liver cancer cell line that retains many of the metabolic functions of normal hepatocytes, making them a suitable model for studying drug metabolism and toxicity.

-

Treatment: HepG2 cells were treated with Carlinoside at various concentrations and for different durations.

-

Nrf2 Knock-out Cells: To confirm the role of Nrf2, experiments were repeated in Nrf2 knock-out cells. The inability of Carlinoside to elevate UGT1A1 activity in these cells would confirm that Nrf2 is its primary target.[1][2]

-

Outcome Measures:

-

UGT1A1 Activity: Assessed to determine the direct effect of Carlinoside on the enzyme's function.

-

Nrf2 Gene Expression: Quantified using methods such as quantitative real-time PCR (qPCR).

-

Nrf2 Nuclear Translocation: Visualized and quantified using techniques like immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions.

-

Chromatin Immunoprecipitation (ChIP) Assay: Performed to confirm the binding of Nrf2 to the UGT1A1 promoter region.

-

Discussion and Future Directions

The available evidence strongly suggests that Carlinoside is a potent hepatoprotective agent with a well-defined mechanism of action involving the Nrf2-UGT1A1 pathway.[1][2] Its ability to enhance the elimination of bilirubin addresses a critical aspect of liver dysfunction.

However, to fully characterize its therapeutic potential, further research is necessary. Future studies should aim to:

-

Generate a comprehensive preclinical data package: This should include quantitative data on the effects of Carlinoside on a wider range of liver injury markers, including ALT, AST, markers of oxidative stress (MDA, SOD, GSH), and inflammatory cytokines (TNF-α, IL-6, IL-1β), as outlined in Table 3.

-

Investigate other potential mechanisms: While the Nrf2 pathway is clearly important, the anti-inflammatory and antioxidant properties of flavonoids suggest that Carlinoside may have other beneficial effects that warrant investigation.

-

Conduct pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Carlinoside is crucial for dose selection and translation to clinical studies.

-

Evaluate efficacy in other models of liver injury: Assessing the effects of Carlinoside in models of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, and drug-induced liver injury would broaden its potential therapeutic applications.

Conclusion

Carlinoside presents a compelling case for further development as a hepatoprotective agent. Its targeted mechanism of enhancing bilirubin glucuronidation via the Nrf2 pathway is a novel and promising approach to treating liver dysfunction. The foundational research detailed in this guide provides a strong basis for continued investigation into its full therapeutic potential. The generation of a more comprehensive dataset on its effects on various biomarkers of liver health will be a critical next step in its journey from a promising natural compound to a potential clinical candidate.

References

- 1. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF in the liver: targeting a central player in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amelioration of CCl4 induced liver injury in swiss albino mice by antioxidant rich leaf extract of Croton bonplandianus Baill. | PLOS One [journals.plos.org]

An In-Depth Technical Guide on the In Vitro Antioxidant Potential of Carlinoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carlinoside, also known as Luteolin-6-C-glucoside, is a flavonoid compound found in various medicinal plants. Flavonoids are well-regarded for their antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in the pathogenesis of numerous chronic diseases. This document provides a comprehensive technical overview of the in vitro antioxidant potential of Carlinoside. It details the methodologies of key antioxidant assays, presents available quantitative data for comparative analysis, and explores the potential molecular signaling pathways modulated by Carlinoside's antioxidant activity. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the therapeutic applications of Carlinoside.

Introduction to Carlinoside and Oxidative Stress

Carlinoside is a flavone, a subclass of flavonoids, characterized by a C-glycosidic bond, which enhances its stability and bioavailability compared to O-glycoside counterparts. Its chemical structure, featuring multiple hydroxyl groups on the phenyl rings, theoretically equips it with potent antioxidant capabilities.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA. Antioxidants like Carlinoside can counteract this damage through various mechanisms, such as direct radical scavenging or by upregulating endogenous antioxidant defenses. Evaluating these properties in vitro is a critical first step in characterizing the compound's therapeutic potential.

Chemical-Based In Vitro Antioxidant Assays

Chemical assays are fundamental for determining the direct radical scavenging and reducing capabilities of a compound. The most common assays include the DPPH, ABTS, and FRAP methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.

Quantitative Data for Carlinoside (Luteolin-6-C-glucoside)

| Compound | Assay | IC50 / EC50 Value (µM) | Reference Compound | Reference Value (µM) | Source |

| Luteolin-6-C-glucoside | DPPH | 19.13 ± 0.53 | Quercetin | 21.52 ± 1.90 | [1] |

| Luteolin (aglycone) | DPPH | 28.33 µg/mL (~62.6 µM) | BHT | 42.62 µg/mL (~193.4 µM) | [2] |

Note: Data for the aglycone Luteolin is provided for context, as specific IC50 values for Carlinoside can be limited in the literature. IC50 is the concentration required to scavenge 50% of DPPH radicals.

Experimental Protocol: DPPH Assay

-

Reagent Preparation :

-

Prepare a stock solution of Carlinoside in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working solution of DPPH (typically 0.1 to 0.2 mg/mL) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure :

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH working solution.

-

Add varying concentrations of the Carlinoside stock solution to the wells/tubes.

-

Include a positive control (e.g., Ascorbic Acid, Quercetin, or Trolox) and a blank control (solvent only).

-

Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

-

Measurement :

-

Measure the absorbance of each sample at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation :

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the % inhibition against the concentration of Carlinoside and interpolating the concentration that yields 50% inhibition.[3][4]

-

Experimental Workflow: Chemical Antioxidant Assays

Caption: Workflow for typical chemical antioxidant assays like DPPH and ABTS.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ radical, leading to a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Quantitative Data for Carlinoside

| Compound | Assay | IC50 / TEAC Value | Reference Compound | Reference Value | Source |

| Carlinoside | ABTS | Data not found | - | - | - |

| Related Flavonoids | ABTS | IC50: 3-5 µg/mL | Trolox | IC50: ~3 µg/mL | [3][5] |

Experimental Protocol: ABTS Assay

-

Reagent Preparation :

-

Prepare an ABTS stock solution (typically 7 mM) and a potassium persulfate solution (2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure :

-

Add a small volume of the Carlinoside sample (at various concentrations) to a 96-well plate.

-

Add the diluted ABTS•+ working solution to each well.

-

Include a positive control (Trolox) and a blank.

-

-

Measurement :

-

After a short incubation period (e.g., 6-30 minutes), measure the absorbance at 734 nm.

-

-

Calculation :

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of Carlinoside to that of the Trolox standard.[6]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[7]

Quantitative Data for Carlinoside

Specific FRAP values for Carlinoside were not identified in the surveyed literature. The assay measures total reducing power, often expressed as Fe²⁺ equivalents.

Experimental Protocol: FRAP Assay

-

Reagent Preparation :

-

Assay Procedure :

-

Add a small volume of the Carlinoside sample to a test tube or microplate well.

-

Add a larger volume of the pre-warmed FRAP reagent and mix.

-

-

Measurement :

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[7]

-

Measure the absorbance at 593 nm.

-

-

Calculation :

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.

-

Cell-Based In Vitro Antioxidant Assays

Cell-based assays provide a more biologically relevant model than chemical assays because they account for cellular uptake, distribution, and metabolism of the compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. Peroxyl radicals, generated by ABAP, oxidize DCFH to DCF. An effective antioxidant will reduce the rate of DCF formation.[1][10]

Quantitative Data for Carlinoside (Luteolin-6-C-glucoside)

| Compound | Assay | Cell Line | EC50 Value (µM) | Reference Compound | Reference Value (µM) | Source |

| Luteolin-6-C-glucoside | CAA | HepG2 | 139.21 ± 5.21 | Quercetin | 9.84 ± 0.34 | [1][10] |

Note: The EC50 is the concentration required to produce a 50% antioxidant effect in the cellular environment.

Experimental Protocol: CAA Assay

-

Cell Culture :

-

Seed human hepatocarcinoma (HepG2) cells into a 96-well microplate and culture until they reach confluence.

-

-

Assay Procedure :

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with a medium containing both Carlinoside (at various concentrations) and the DCFH-DA probe (e.g., 25 µM) for 1 hour at 37°C.

-

Wash the cells again with PBS to remove the extracellular compound and probe.

-

Add a solution of the peroxyl radical initiator ABAP (e.g., 600 µM) to the cells.

-

-

Measurement :

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence emission (typically at 538 nm) with excitation at 485 nm every few minutes for about 1 hour.

-

-

Calculation :

-

Calculate the area under the curve from the fluorescence kinetics plot.

-

Determine the CAA unit for each concentration: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area for the sample and ∫CA is the integrated area for the control.

-

Calculate the EC50 value from the dose-response curve of CAA units versus concentration.

-

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Antioxidant effects of hydroalcoholic and polyphenolic extracts of Peucedanum pastinacifolium Boiss. & Hausskn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Carlinoside: A Technical Whitepaper for Researchers

Executive Summary

Carlinoside, a flavone C-glycoside, is an emerging natural compound with significant therapeutic potential. As a luteolin-6,8-di-C-glucoside, its structural relationship to the well-studied anti-inflammatory flavonoid luteolin suggests a strong likelihood of potent activity in mitigating inflammatory responses. While direct, in-depth research on carlinoside is still in its nascent stages, this technical guide synthesizes the current understanding of its anti-inflammatory effects by examining data from its constituent aglycone, luteolin, and its mono-C-glycoside isomers, orientin and isoorientin. This paper will detail the likely molecular mechanisms, present available quantitative data, and provide established experimental protocols to guide future research and development of carlinoside-based anti-inflammatory therapeutics. The primary mechanisms of action are anticipated to involve the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Introduction to Carlinoside and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary component of the immune response, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cardiovascular disease. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that produce inflammatory mediators like prostaglandins and nitric oxide, respectively.[1]

Carlinoside belongs to the flavonoid family, a class of polyphenolic compounds widely recognized for their antioxidant and anti-inflammatory properties.[1] Structurally, carlinoside is a diglycoside of luteolin, featuring two C-linked glucose moieties at positions 6 and 8 of the luteolin backbone. This glycosylation pattern can influence the bioavailability and specific biological activities of the parent flavonoid. Given that luteolin and its various glycosides have demonstrated significant anti-inflammatory effects, carlinoside represents a promising candidate for further investigation as a novel anti-inflammatory agent.[2][3]

Molecular Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of flavonoids, including luteolin and its derivatives, are predominantly attributed to their ability to interfere with intracellular signaling pathways that regulate the expression of pro-inflammatory genes.[1][2] The primary targets are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[5]

Luteolin and its glycosides have been shown to inhibit NF-κB activation at multiple points in this pathway.[2][6] It is hypothesized that carlinoside exerts its anti-inflammatory effects by:

-